molecular formula C13H16O3 B8415153 4-(2-Methylprop-2-enyloxy)benzoic acid ethyl ester

4-(2-Methylprop-2-enyloxy)benzoic acid ethyl ester

Cat. No.: B8415153
M. Wt: 220.26 g/mol
InChI Key: RYHVCPCCFKXVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylprop-2-enyloxy)benzoic acid ethyl ester is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 4-(2-methylprop-2-enoxy)benzoate

InChI

InChI=1S/C13H16O3/c1-4-15-13(14)11-5-7-12(8-6-11)16-9-10(2)3/h5-8H,2,4,9H2,1,3H3

InChI Key

RYHVCPCCFKXVNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC(=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-2-methylpropene (2.1 mL, 0.021 mol) is added to a stirred N,N-dimethylformamide solution (30 mL) of ethyl 4-hydroxybenzoate (3 g, 0.018 mol). Potassium carbonate (3.2 g, 0.023 mol) is introduced and the mixture is heated at 90° C. for one hour. The reaction mixture is cooled to room temperature and filtered to remove inorganic salts. N,N-dimethylformamide is removed under reduced pressure, Demineralized water (20 mL) is added to the residue and the aqueous layer is extracted with ethyl acetate (3×20 mL). Combined organic layers are washed with demineralized water (2×15 mL) followed by brine and dried over sodium sulphate. Removal of ethyl acetate under reduced pressure gives a viscous liquid which is purified by column chromatography (silica gel 230-400 mesh, n-hexane:ethyl acetate, 90:10) to give 4-(2-methylprop-2-enyloxy)benzoic acid ethyl ester.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two

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